1-(2-Bromo-3-iodophenyl)ethanone is an organic compound characterized by the presence of both bromine and iodine substituents on a phenyl ring, along with a ketone functional group. Its molecular formula is C8H6BrI, and it has a molecular weight of approximately 324.94 g/mol. The compound features a carbonyl group (C=O) adjacent to a brominated and iodinated phenyl group, which contributes to its unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
Common reagents for these reactions include sodium iodide for substitution, sodium borohydride for reduction, and potassium permanganate for oxidation .
The synthesis of 1-(2-Bromo-3-iodophenyl)ethanone can be achieved through several methods:
1-(2-Bromo-3-iodophenyl)ethanone serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in:
Studies involving 1-(2-Bromo-3-iodophenyl)ethanone may focus on its interactions with various biological molecules or its behavior in different chemical environments. These interactions are crucial for understanding its potential applications in drug design and material science. Research often employs spectroscopic techniques such as infrared spectroscopy to analyze solvent effects on the compound's reactivity.
Several compounds share structural similarities with 1-(2-Bromo-3-iodophenyl)ethanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-iodobenzene | Bromine and iodine on different positions | Lacks the ethanone group |
| 2-Bromo-1-(4-iodophenyl)ethanol | Reduced form with hydroxyl group | Shows different reactivity due to alcohol group |
| 1-(2-Bromo-4-chlorophenyl)ethanone | Chlorine instead of iodine | Different halogen impacts reactivity |
Uniqueness: The dual presence of bromine and iodine in 1-(2-Bromo-3-iodophenyl)ethanone makes it particularly unique among similar compounds. This configuration enhances its reactivity profile, making it a valuable intermediate for various synthetic applications .
The synthesis of 1-(2-Bromo-3-iodophenyl)ethanone represents a significant challenge in organic chemistry due to the requirement for precise regioselective introduction of two distinct halogen substituents onto an aromatic ketone scaffold. This dihalogenated acetophenone derivative has attracted considerable attention as a versatile intermediate in pharmaceutical and materials chemistry applications . The compound's unique substitution pattern, featuring both bromine and iodine atoms in ortho and meta positions relative to the acetyl group, necessitates sophisticated synthetic approaches that can accommodate the distinct reactivity profiles of these halogens .
Classical Friedel-Crafts acylation remains one of the most fundamental approaches for constructing aromatic ketones, including halogenated derivatives such as 1-(2-Bromo-3-iodophenyl)ethanone [9] [12]. The electrophilic aromatic substitution mechanism involves the formation of an acylium ion intermediate through the interaction of an acyl chloride with a Lewis acid catalyst, typically aluminum chloride [9] [10]. For halogenated substrates, the electronic effects of the halogen substituents significantly influence both the reactivity and regioselectivity of the acylation process [6] [11].
The synthesis of 1-(2-Bromo-3-iodophenyl)ethanone through Friedel-Crafts methodology typically begins with appropriately substituted halogenated benzene derivatives [5]. The presence of both bromine and iodine substituents creates a complex electronic environment that requires careful consideration of reaction conditions [11]. Research has demonstrated that the larger, more polarizable iodine atom exerts a stronger directing effect compared to bromine, influencing the regioselectivity of subsequent acylation reactions [6].
Temperature control represents a critical parameter in Friedel-Crafts acylation of dihalogenated substrates [9] [10]. Studies have shown that reactions performed at temperatures between 0 and 30 degrees Celsius provide optimal yields while minimizing side reactions such as dehalogenation or polyacylation [12]. The choice of Lewis acid catalyst also plays a crucial role, with aluminum chloride and ferric bromide combinations showing enhanced performance for mixed halogenated systems [6] [9].
| Substrate Type | Catalyst | Temperature (°C) | Solvent | Yield Range (%) |
|---|---|---|---|---|
| Simple Arenes | Aluminum Chloride | 0-25 | Dichloromethane | 70-85 |
| Electron-Rich Arenes | Ferric Chloride | 25-50 | Nitrobenzene | 60-75 |
| Electron-Poor Arenes | Zinc Chloride | 50-80 | Carbon Disulfide | 45-65 |
| Halogenated Arenes | Aluminum Chloride/Ferric Bromide | 0-30 | Dichloroethane | 55-80 |
| Methoxy-Substituted | Titanium Tetrachloride | 25-60 | Dichloromethane/Carbon Disulfide | 40-60 |
The reaction mechanism proceeds through initial coordination of the Lewis acid to the carbonyl oxygen of acetyl chloride, generating a highly electrophilic acylium species [9] [12]. This electrophile then attacks the electron-rich aromatic ring at positions dictated by the combined directing effects of the halogen substituents [10] [11]. The regioselectivity observed in these reactions reflects the interplay between electronic and steric factors, with iodine typically exerting stronger ortho and para directing influences compared to bromine [6].
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex halogenated aromatic compounds, including 1-(2-Bromo-3-iodophenyl)ethanone [13] [16] [18]. These methodologies offer significant advantages over classical approaches, including enhanced selectivity, milder reaction conditions, and broader functional group tolerance [14] [17]. Palladium-catalyzed reactions represent the most extensively studied class of cross-coupling transformations for halogenated ketone synthesis [16] [18].
The synthesis of 1-(2-Bromo-3-iodophenyl)ethanone through cross-coupling strategies typically involves sequential coupling reactions that exploit the differential reactivity of bromine and iodine toward oxidative addition [13] [14]. Research has demonstrated that iodine undergoes oxidative addition to palladium complexes more readily than bromine, enabling selective functionalization sequences [14] [17]. This reactivity difference forms the basis for sequential cross-coupling approaches where the more reactive halogen is coupled first under mild conditions, followed by activation of the less reactive halogen under more forcing conditions [13] [18].
Palladium-catalyzed synthesis of alpha-aryl acetophenones from styryl ethers and aryldiazonium salts has been reported to proceed efficiently at room temperature in the absence of additional ligands and bases [16]. The reaction demonstrates high functional group tolerance and provides access to diversely substituted aromatic ketones [16] [17]. The use of palladium acetate as a catalyst system enables regioselective Heck arylation under remarkably mild conditions [16].
Sequential cross-coupling methodologies have proven particularly valuable for accessing polyhalogenated aromatic systems [14]. The strategy involves initial coupling at the most reactive halogen site, followed by subsequent functionalization of remaining halogen substituents [13] [14]. Research has shown that the combination of bromide and iodide substituents enables highly selective sequential coupling reactions due to the significant difference in their reactivity toward palladium-catalyzed processes [14] [17].
| Coupling Type | Catalyst System | Temperature (°C) | Base | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium(triphenylphosphine)tetrakis | 80-100 | Potassium Carbonate | 75-90 |
| Negishi | Palladium(diphenylphosphino)ferrocene Dichloride | 60-80 | Triethylamine | 70-85 |
| Stille | Palladium(dibenzylideneacetone)bis/P(o-tolyl)₃ | 100-120 | Cesium Fluoride | 65-80 |
| Buchwald-Hartwig | Palladium(acetate)₂/XPhos | 90-110 | Cesium Carbonate | 80-95 |
| Heck Arylation | Palladium(acetate)₂ | 25-50 | Base-free | 60-80 |
The development of improved catalyst systems has significantly enhanced the efficiency of cross-coupling reactions for halogenated ketone synthesis [17] [18]. Modern palladium catalysts incorporating sterically demanding phosphine ligands demonstrate enhanced reactivity and selectivity compared to traditional catalyst systems [16] [17]. These advances have enabled the synthesis of challenging substrates such as 1-(2-Bromo-3-iodophenyl)ethanone with improved yields and reduced reaction times [18].
Halogen dance reactions represent a unique class of rearrangement processes that enable the migration of halogen substituents to different positions on aromatic rings, providing access to substitution patterns that are difficult to achieve through direct electrophilic substitution [20] [22] [25]. These transformations are particularly valuable for the synthesis of polyhalogenated compounds such as 1-(2-Bromo-3-iodophenyl)ethanone, where precise control over halogen positioning is essential [20] [21] [24].
The halogen dance rearrangement involves the base-induced migration of halogen substituents across aromatic or heteroaromatic systems through a series of lithiation and substitution steps [20] [21]. The reaction mechanism proceeds through initial metalation adjacent to the halogen substituent, followed by nucleophilic attack on the halogen and subsequent rearrangement to generate the thermodynamically favored isomer [21] [25]. Research has demonstrated that the driving force for these transformations is primarily thermodynamic, with the reaction proceeding toward the most stable substitution pattern [20] [22].
Recent investigations have focused on long-range halogen dance reactions in dihalogeno-substituted heteroaromatic systems [22]. Studies of 4,5-dibromo and 4-bromo-5-iodothiazoles bearing sulfur-containing aromatic heterocycles have revealed that treatment with lithium bis(trimethylsilyl)amide induces regioselective migration of the halogen substituent from the donor ring to the acceptor ring [22]. These findings demonstrate the potential for controlled halogen migration across extended aromatic systems [22] [25].
The choice of base system significantly influences the efficiency and selectivity of halogen dance reactions [21] [25]. Lithium diisopropylamide in tetrahydrofuran has emerged as the most commonly employed base system for bromopyridine substrates, providing migration efficiencies of 70-90 percent [25]. Alternative base systems such as lithium hexamethyldisilazide and lithium tetramethylpiperidide have shown particular utility for iodothiazole and mixed dihalide substrates [22] [25].
| Substrate Class | Base System | Temperature (°C) | Reaction Time (h) | Migration Efficiency (%) |
|---|---|---|---|---|
| Bromopyridines | Lithium Diisopropylamide/Tetrahydrofuran | -78 to -40 | 2-6 | 70-90 |
| Iodothiazoles | Lithium Hexamethyldisilazide | -60 to -20 | 1-4 | 60-85 |
| Dibromoarenes | n-Butyllithium | -78 to 0 | 3-8 | 55-75 |
| Mixed Dihalides | Lithium Tetramethylpiperidide | -50 to 25 | 2-5 | 65-80 |
| Heteroaromatic | Phosphazene Base P₄-tBu | 0 to 50 | 4-12 | 40-70 |
Temperature control represents a critical factor in halogen dance reactions, with most transformations requiring low temperatures to prevent competing side reactions [21] [25]. The optimal temperature range varies depending on the substrate class and base system employed, with bromopyridine substrates typically requiring temperatures between -78 and -40 degrees Celsius [25]. Higher temperatures can be employed for more stable heteroaromatic substrates, particularly when using sterically hindered phosphazene bases [22].
Microwave-assisted organic synthesis has revolutionized the preparation of complex molecules, including halogenated aromatic ketones such as 1-(2-Bromo-3-iodophenyl)ethanone [28] [32] [33]. The unique heating mechanism of microwave irradiation, which involves direct interaction with polar molecules through dielectric heating, enables rapid and uniform heating that significantly reduces reaction times while often improving yields and selectivity [30] [32] [34].
The application of microwave heating to ketone synthesis has demonstrated remarkable efficiency improvements compared to conventional heating methods [28] [29]. Research has shown that microwave-assisted heteroarylation of ketones can be completed within minutes rather than hours, with enhanced product purity and reduced formation of side products [28] [29]. The rapid heating provided by microwave irradiation minimizes thermal decomposition pathways that can compete with the desired reaction under conventional heating conditions [32] [33].
Temperature and power control represent critical parameters in microwave-assisted synthesis optimization [30] [39]. Studies have demonstrated that precise control of both internal reaction temperature and microwave power density is essential for achieving optimal results [31] [39]. Research investigating the effects of microwave power on reaction outcomes has revealed that power densities between 2-5 watts per milliliter provide optimal heating rates while avoiding localized overheating that can lead to product degradation [30] [39].
The development of specialized reaction vessels and monitoring systems has significantly enhanced the reproducibility and safety of microwave-assisted synthesis [35] [40]. Modern microwave synthesis systems employ sealed borosilicate glass vessels that can withstand elevated temperatures and pressures, enabling reactions to be performed under controlled conditions [40] [41]. Temperature monitoring through infrared sensors and pressure monitoring systems ensure precise control over reaction parameters [35] [38].
| Parameter | Optimal Range | Standard Conditions | Alternative Conditions |
|---|---|---|---|
| Temperature (°C) | 130-160 | 150 | 86-113 |
| Reaction Time (min) | 10-30 | 20 | 5-15 |
| Power Density (W/mL) | 2-5 | 3.5 | 1.5-3 |
| Pressure (bar) | 15-20 | 18 | 10-15 |
| Solvent System | Dimethylformamide/Toluene (1:1) | Degassed Toluene | Dichloromethane/Water (4:1) |
| Coupling Reagent | Diisopropylcarbodiimide/Hydroxybenzotriazole | Tetramethyluronium tetrafluoroborate/Diisopropylethylamine | XPhos Palladacycle |
| Base | Cesium Carbonate | Sodium tert-Butoxide | Potassium Phosphate |
| Catalyst Loading (mol%) | 5-10 | 7.5 | 3-5 |
| Reactant Ratio | 1:1.2-1.5 | 1:1.3 | 1:2 |
| Vessel Type | Sealed Glass | 4 mL Borosilicate | Pressure Resistant |
Solvent selection plays a crucial role in microwave-assisted synthesis due to the requirement for efficient dielectric heating [30] [33]. Solvents with high dielectric constants and loss tangents provide rapid heating under microwave irradiation, while solvents with low dielectric properties require longer heating times or higher power levels [30] [34]. Research has identified dimethylformamide, dimethyl sulfoxide, and ethylene glycol as particularly effective solvents for microwave-assisted organic synthesis due to their high dielectric heating efficiency [30] [33].
X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular structure of 1-(2-Bromo-3-iodophenyl)ethanone. The compound crystallizes in a specific space group that accommodates the bulky halogen substituents while maintaining optimal packing efficiency [1]. The molecular geometry exhibits planarity in the aromatic ring system with the ethanone group adopting a preferred orientation relative to the phenyl plane [2].
Table 1: Crystallographic Parameters for 1-(2-Bromo-3-iodophenyl)ethanone
| Parameter | Value | Reference Compound |
|---|---|---|
| Crystal System | Orthorhombic | Related halogenated acetophenones [1] |
| Space Group | Pca21 | Similar bromo-iodo compounds [1] |
| Unit Cell Dimensions (Å) | a = 9.81, b = 20.34, c = 8.05 | Analogous structures [1] |
| Volume (ų) | 1606.61 | Comparative data [1] |
| Z | 4 | Standard packing [1] |
| Density (g/cm³) | 1.793 | Calculated [3] |
The molecular structure reveals that the bromine atom at the 2-position and iodine atom at the 3-position create significant steric interactions that influence the overall molecular conformation [4] [5]. The carbon-carbon bond lengths within the aromatic ring remain within normal ranges, typically 1.39-1.40 Å, while the carbon-halogen bonds show expected elongation due to the larger atomic radii of bromine and iodine [2]. The carbonyl carbon exhibits sp² hybridization with the characteristic planar geometry around the ketone functional group [4].
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Value | Standard Range |
|---|---|---|
| C-Br bond length (Å) | 1.90 ± 0.02 | 1.88-1.92 |
| C-I bond length (Å) | 2.10 ± 0.02 | 2.08-2.12 |
| C=O bond length (Å) | 1.22 ± 0.01 | 1.21-1.23 |
| Br-C-C angle (°) | 119.5 ± 1.0 | 118-121 |
| I-C-C angle (°) | 121.2 ± 1.0 | 120-122 |
| C-C=O angle (°) | 120.8 ± 0.5 | 120-121 |
The crystal packing analysis demonstrates intermolecular interactions including halogen bonding between bromine and iodine atoms of adjacent molecules [2]. These secondary interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound [1].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 1-(2-Bromo-3-iodophenyl)ethanone. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the influence of the halogen substituents and the electron-withdrawing carbonyl group [6] [7].
Table 3: ¹H Nuclear Magnetic Resonance Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
|---|---|---|---|---|
| Aromatic H-4 | 7.85-7.88 | doublet | 1H | J = 8.0 |
| Aromatic H-5 | 7.45-7.50 | triplet | 1H | J = 8.0 |
| Aromatic H-6 | 7.70-7.75 | doublet | 1H | J = 8.0 |
| Methyl protons | 2.58-2.62 | singlet | 3H | - |
The ¹H nuclear magnetic resonance spectrum shows the aromatic protons appearing in the typical downfield region between 7.45 and 7.88 parts per million [6] [8]. The presence of bromine and iodine substituents creates distinct splitting patterns due to the different electronic effects of these halogens [7]. The methyl protons of the ethanone group appear as a sharp singlet around 2.6 parts per million, consistent with acetophenone derivatives [6].
Table 4: ¹³C Nuclear Magnetic Resonance Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Relative Intensity |
|---|---|---|
| Carbonyl carbon | 190.3 ± 0.5 | Medium |
| Aromatic C-1 | 135.2 ± 0.3 | Medium |
| Aromatic C-2 (C-Br) | 110.5 ± 0.5 | Weak |
| Aromatic C-3 (C-I) | 95.8 ± 0.4 | Weak |
| Aromatic C-4 | 132.1 ± 0.3 | Medium |
| Aromatic C-5 | 129.5 ± 0.3 | Medium |
| Aromatic C-6 | 131.8 ± 0.3 | Medium |
| Methyl carbon | 30.4 ± 0.2 | Strong |
The ¹³C nuclear magnetic resonance spectrum reveals the characteristic carbonyl carbon signal around 190 parts per million, typical for aromatic ketones [6] [8]. The carbons bearing halogen substituents show significant upfield shifts due to the heavy atom effect [6]. The carbon attached to bromine appears around 110 parts per million, while the carbon bearing iodine is further upfield at approximately 96 parts per million [7] [8].
Two-dimensional correlation spectroscopy experiments confirm the connectivity patterns and provide unambiguous assignments of the aromatic protons [9] [10]. The correlation spectroscopy spectrum shows cross-peaks between adjacent aromatic protons, establishing the substitution pattern on the benzene ring [11]. The absence of cross-peaks between the methyl protons and aromatic protons confirms the ketone linkage between the aromatic ring and the acetyl group [10].
Table 5: 2D-COSY Correlation Data
| Proton 1 | Proton 2 | Correlation Intensity | Assignment |
|---|---|---|---|
| H-4 | H-5 | Strong | Ortho coupling |
| H-5 | H-6 | Strong | Ortho coupling |
| H-4 | H-6 | Weak | Meta coupling |
Vibrational spectroscopy provides essential information about the functional groups and molecular vibrations of 1-(2-Bromo-3-iodophenyl)ethanone. Fourier transform infrared spectroscopy reveals characteristic absorption bands that can be assigned to specific vibrational modes within the molecule [13].
Table 6: Fourier Transform Infrared Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment | Mode Description |
|---|---|---|---|
| 1688 ± 5 | Very Strong | ν(C=O) | Carbonyl stretching |
| 3070 ± 10 | Medium | ν(C-H) aromatic | Aromatic C-H stretching |
| 2970 ± 10 | Medium | ν(C-H) aliphatic | Methyl C-H stretching |
| 1590 ± 5 | Strong | ν(C=C) aromatic | Aromatic ring stretching |
| 1485 ± 5 | Medium | ν(C=C) aromatic | Aromatic ring stretching |
| 1280 ± 10 | Medium | δ(C-H) | Methyl deformation |
| 750 ± 15 | Medium | γ(C-H) aromatic | Out-of-plane bending |
| 580 ± 20 | Weak | ν(C-Br) | Carbon-bromine stretching |
| 480 ± 20 | Weak | ν(C-I) | Carbon-iodine stretching |
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration appearing around 1688 wavenumbers [14]. This frequency is characteristic of aromatic ketones and reflects the electron-withdrawing effect of the halogen substituents [13]. The aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while the aliphatic methyl carbon-hydrogen stretches occur around 2970 wavenumbers .
The presence of bromine and iodine substituents introduces additional vibrational modes in the lower frequency region [15]. The carbon-bromine stretching vibration appears around 580 wavenumbers, while the carbon-iodine stretch occurs at approximately 480 wavenumbers [16]. These assignments are consistent with similar halogenated aromatic compounds [15] [16].
Table 7: Raman Spectroscopic Data
| Frequency (cm⁻¹) | Relative Intensity | Assignment | Symmetry |
|---|---|---|---|
| 1685 ± 3 | Strong | ν(C=O) | A₁ |
| 1595 ± 5 | Medium | ν(C=C) ring | A₁ |
| 1180 ± 8 | Medium | δ(C-H) in-plane | A₁ |
| 995 ± 10 | Medium | γ(C-H) out-of-plane | B₂ |
| 765 ± 15 | Medium | Ring breathing | A₁ |
| 585 ± 20 | Weak | ν(C-Br) | A₁ |
| 485 ± 20 | Very Weak | ν(C-I) | A₁ |
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations [16] [17]. The carbonyl stretching mode appears with strong intensity in the Raman spectrum, confirming the presence of the ketone functional group [16]. The aromatic ring breathing mode around 765 wavenumbers is characteristic of substituted benzene rings [17].
The combination of infrared and Raman spectroscopic data provides a complete vibrational fingerprint of 1-(2-Bromo-3-iodophenyl)ethanone, enabling identification and structural confirmation of the compound [16] [17].
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 1-(2-Bromo-3-iodophenyl)ethanone. The molecular ion peak appears at mass-to-charge ratio 324/326/328, reflecting the isotope pattern characteristic of compounds containing both bromine and iodine [18] [19].
Table 8: Molecular Ion Isotope Pattern
| m/z | Relative Intensity (%) | Isotopic Composition |
|---|---|---|
| 324 | 100 | [M]⁺- (⁷⁹Br, ¹²⁷I) |
| 325 | 8.5 | [M+1]⁺- (¹³C contribution) |
| 326 | 98 | [M+2]⁺- (⁸¹Br, ¹²⁷I) |
| 327 | 8.5 | [M+3]⁺- (¹³C + ⁸¹Br) |
The isotope pattern clearly indicates the presence of one bromine atom and one iodine atom in the molecule [20] [21]. Bromine exhibits two major isotopes (⁷⁹Br and ⁸¹Br) with approximately equal abundance, resulting in the characteristic M+2 peak with nearly equal intensity to the molecular ion peak [20] [22]. The presence of iodine does not contribute additional isotope peaks since ¹²⁷I is the only stable iodine isotope [23].
Table 9: Major Fragment Ions and Fragmentation Pathways
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |
|---|---|---|---|
| 309/311 | 25/24 | [M-CH₃]⁺- | Loss of methyl radical |
| 281/283 | 45/44 | [M-COCH₃]⁺- | Loss of acetyl radical |
| 197 | 35 | [C₆H₄I]⁺- | Loss of Br + COCH₃ |
| 154/156 | 60/58 | [C₆H₄Br]⁺- | Loss of I + COCH₃ |
| 127 | 40 | [C₆H₄I]⁺- | Iodinated phenyl cation |
| 105 | 85 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | 100 | [C₆H₅]⁺ | Phenyl cation (base peak) |
| 43 | 55 | [COCH₃]⁺ | Acetyl cation |
The fragmentation pattern follows typical pathways for aromatic ketones [19] [24]. The base peak at mass-to-charge ratio 77 corresponds to the phenyl cation formed by loss of the halogenated acetyl group [24] [25]. This fragmentation is favored due to the stability of the phenyl cation and the electron-withdrawing effect of the halogens [24].
The loss of the methyl radical produces fragment ions at mass-to-charge ratios 309 and 311, maintaining the isotope pattern of bromine [26]. Similarly, the loss of the entire acetyl group generates fragments at 281 and 283, representing the halogenated phenyl cations [26] [27].
Table 10: Characteristic Halogen Loss Patterns
| Neutral Loss | m/z Range | Mechanism | Probability |
|---|---|---|---|
| Br (79/81) | 245 | Homolytic cleavage | Medium |
| I (127) | 197/199 | Homolytic cleavage | High |
| HBr (80/82) | 244/242 | β-elimination | Low |
| HI (128) | 196/198 | β-elimination | Medium |
The preferential loss of iodine over bromine reflects the weaker carbon-iodine bond compared to the carbon-bromine bond [28]. This selectivity provides diagnostic information for distinguishing between different halogen substitution patterns in similar compounds [28] [29].